molecular formula C11H14N2O4 B11021453 (4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone

(4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone

Cat. No.: B11021453
M. Wt: 238.24 g/mol
InChI Key: YDTIAOOOKXQRIW-UHFFFAOYSA-N
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Description

(4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methyl group and a furan ring substituted with a nitro group, connected via a methanone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone typically involves the reaction of 4-methylpiperidine with 5-nitrofurfural under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methanone bridge can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted methanones with various functional groups.

Scientific Research Applications

(4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The piperidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-piperidin-1-yl)-(5-nitro-thiophen-2-yl)-methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (4-Methyl-piperidin-1-yl)-(5-nitro-pyridin-2-yl)-methanone: Contains a pyridine ring instead of a furan ring.

Uniqueness

(4-Methyl-piperidin-1-yl)-(5-nitro-furan-2-yl)-methanone is unique due to the presence of both a piperidine and a nitro-furan moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C11H14N2O4/c1-8-4-6-12(7-5-8)11(14)9-2-3-10(17-9)13(15)16/h2-3,8H,4-7H2,1H3

InChI Key

YDTIAOOOKXQRIW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-]

solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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